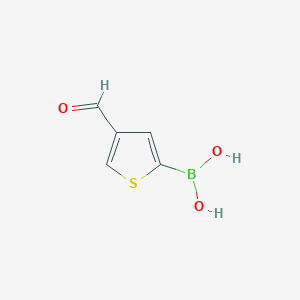

(4-Formylthiophen-2-yl)boronic acid

説明

BenchChem offers high-quality (4-Formylthiophen-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Formylthiophen-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(4-formylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO3S/c7-2-4-1-5(6(8)9)10-3-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNGETCGSFWOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80614306 | |

| Record name | (4-Formylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186026-19-6 | |

| Record name | (4-Formylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(4-Formylthiophen-2-yl)boronic acid chemical properties

An In-depth Technical Guide to (4-Formylthiophen-2-yl)boronic acid: Properties, Reactivity, and Applications

Introduction

(4-Formylthiophen-2-yl)boronic acid, with CAS Number 1186026-19-6, is a bifunctional heterocyclic building block of significant interest in medicinal chemistry, organic synthesis, and materials science.[1] Its structure combines a thiophene ring, a versatile pharmacophore, with two key functional groups: a boronic acid at the 2-position and a formyl (aldehyde) group at the 4-position. This unique arrangement makes it a powerful intermediate for constructing complex molecular architectures. The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, while the formyl group serves as a reactive handle for a wide array of subsequent transformations, including reductive amination, oxidation, and olefination.[2] This guide provides a comprehensive overview of its chemical properties, stability considerations, core reactivity, and applications, tailored for researchers and drug development professionals.

Physicochemical Properties and Structural Attributes

The utility of any chemical reagent is fundamentally governed by its physical and chemical properties. Understanding these attributes is critical for proper handling, storage, and application in synthesis.

Core Chemical Structure

The molecule consists of a five-membered thiophene ring substituted at the C2 and C4 positions. The boronic acid group [-B(OH)₂] is a Lewis acidic functional group capable of reversible covalent bonding, most notably in the transmetalation step of cross-coupling reactions.[3] The formyl group [-CHO] is an electrophilic site, enabling nucleophilic additions and other carbonyl-specific chemistry.

Stability and Storage Considerations

Like many organoboronic acids, (4-Formylthiophen-2-yl)boronic acid requires careful handling and storage to maintain its integrity. Two primary degradation pathways are of concern: dehydration to boroxines and oxidative decomposition.

-

Dehydration to Boroxines : Boronic acids exist in a dynamic equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines.[4][5] This is a reversible dehydration process, where three molecules of the boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[6][7]

The formation of boroxine can be driven by heating or storage in anhydrous conditions and is often observed in the solid state over time.[7][8] While boroxines are also competent coupling partners in many reactions, the presence of an unknown mixture of the acid and its boroxine complicates accurate stoichiometry, potentially impacting reaction yields and reproducibility. Therefore, it is recommended to store the compound in a cool, dark, and dry environment, preferably under an inert atmosphere.[9]

-

Oxidative Instability : Boronic acids can be susceptible to oxidation, particularly under biological conditions or in the presence of reactive oxygen species (ROS), which can cleave the C-B bond to yield the corresponding alcohol (a hydroxymethyl group in this case) and boric acid.[10][11] While generally stable under typical synthetic conditions, this potential instability should be considered, and prolonged exposure to air and light should be minimized.

dot

Caption: Reversible equilibrium between boronic acid and its boroxine trimer.

Summary of Physicochemical Data

The following table summarizes key computed and reported properties for (4-Formylthiophen-2-yl)boronic acid and its isomers. It is crucial to distinguish between isomers, as properties can vary.

| Property | Value | Source |

| CAS Number | 1186026-19-6 | ECHEMI, BLD Pharm[1][12] |

| Molecular Formula | C₅H₅BO₃S | PubChem[13] |

| Molecular Weight | 155.97 g/mol | PubChem[13] |

| Appearance | White to off-white solid | Quinoline[14] |

| Melting Point | 132-135 °C (for 5-formyl isomer) | Sigma-Aldrich[15] |

| Solubility | Slightly soluble in water; soluble in some organic solvents. | Quinoline[14] |

| Storage | Store in freezer (-20°C), inert atmosphere, dark place. | Sigma-Aldrich, ChemScene[9] |

Core Reactivity and Synthetic Utility

The synthetic power of (4-Formylthiophen-2-yl)boronic acid stems from the orthogonal reactivity of its two functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.

The Suzuki-Miyaura Cross-Coupling Reaction

The cornerstone application of this reagent is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a C-C bond between the boronic acid's thiophene ring and an organo(pseudo)halide.[3][16] This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of its boron-based reagents.[17][18]

Mechanism and Causality:

The catalytic cycle, shown below, involves three key steps:

-

Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Na₂CO₃) to form a more nucleophilic boronate species. This boronate then transfers its organic group (the formylthiophene moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are ejected from the coordination sphere, forming the final biaryl product and regenerating the Pd(0) catalyst.

The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to promote undesired side reactions with the formyl group, such as the Cannizzaro reaction.[19] Carbonate bases are often preferred for this reason.

dot

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactions of the Formyl Group

The aldehyde functionality provides a gateway for extensive molecular diversification. Its electrophilic carbon is a target for a host of nucleophilic addition reactions. This allows for the initial Suzuki coupling to form a biaryl scaffold, followed by elaboration via the formyl group. Key transformations include:

-

Reductive Amination: Reaction with a primary or secondary amine followed by reduction (e.g., with NaBH(OAc)₃) to form secondary or tertiary amines, respectively.

-

Oxidation: Conversion to the corresponding carboxylic acid using standard oxidants (e.g., KMnO₄, Ag₂O).

-

Wittig and Horner-Wadsworth-Emmons Reactions: Formation of alkenes by reacting with phosphorus ylides.

-

Aldol and Related Condensations: C-C bond formation with enolates or other stabilized carbanions.

This dual reactivity is invaluable in fragment-based drug design and the generation of chemical libraries for high-throughput screening.[2]

Experimental Protocols

The following section provides a representative, self-validating protocol for a key synthetic application.

Protocol: Suzuki-Miyaura Coupling of (4-Formylthiophen-2-yl)boronic acid with an Aryl Bromide

This protocol describes a typical procedure for coupling the title compound with a generic aryl bromide to synthesize a 4'-formyl-substituted biaryl product.

Objective: To synthesize 2-Aryl-4-formylthiophene.

Materials:

-

(4-Formylthiophen-2-yl)boronic acid (1.0 equiv.)

-

Aryl Bromide (1.2 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

-

1,4-Dioxane

-

Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-Formylthiophen-2-yl)boronic acid, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Under the inert atmosphere, add 1,4-dioxane and water in a 4:1 ratio (v/v). The solvent mixture should be deoxygenated by bubbling with the inert gas for 15-20 minutes prior to addition.

-

Heating: Immerse the flask in a preheated oil bath at 80-90°C and stir vigorously.

-

Reaction Monitoring (Trustworthiness Check): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours. The disappearance of the limiting reagent (boronic acid) indicates completion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification (Validation Step): Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a singlet around 9.8-10.0 ppm in the ¹H NMR spectrum is characteristic of the formyl proton.

dot

Sources

- 1. 1186026-19-6|(4-Formylthiophen-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. chemscene.com [chemscene.com]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Formyl-4-Thiopheneboronic Acid | Properties, Uses, Safety Data & Supplier China - High Purity Chemical Manufacturer [quinoline-thiophene.com]

- 15. 5-醛基-2-噻吩硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

(4-Formylthiophen-2-yl)boronic acid: A Comprehensive Technical Guide for Advanced Synthesis

Introduction

(4-Formylthiophen-2-yl)boronic acid is a versatile bifunctional organoboron compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a thiophene ring functionalized with both a reactive formyl group and a synthetically malleable boronic acid moiety, positions it as a crucial building block for the construction of complex molecular frameworks. This guide provides an in-depth exploration of the core attributes of (4-Formylthiophen-2-yl)boronic acid, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, synthesis, spectroscopic characterization, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Core Molecular and Physical Properties

(4-Formylthiophen-2-yl)boronic acid, with the chemical formula C₅H₅BO₃S, possesses a molecular weight of approximately 155.97 g/mol .[1][2][3] At room temperature, it typically presents as a white to light yellow solid powder.[4] The presence of both a hydrogen bond donor (the boronic acid hydroxyl groups) and acceptor (the formyl oxygen and boronic acid hydroxyl oxygens), along with the polar thiophene ring, influences its solubility and reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅BO₃S | [1] |

| Molecular Weight | 155.97 g/mol | [1][2][3] |

| Appearance | White to light yellow solid | [4] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis of (4-Formylthiophen-2-yl)boronic acid

The synthesis of aryl and heteroaryl boronic acids is a well-established area of organic chemistry, with several reliable methods available.[5] A common and effective strategy for preparing (4-Formylthiophen-2-yl)boronic acid involves a lithium-halogen exchange reaction followed by electrophilic trapping with a borate ester. This approach offers a high degree of regioselectivity, which is crucial for the synthesis of specifically substituted thiophene derivatives.

Representative Synthesis Protocol

The following protocol outlines a plausible synthetic route starting from a suitably protected 4-bromothiophene derivative. The protection of the formyl group, for instance as an acetal, is a critical step to prevent its reaction with the organolithium intermediate.

Caption: A representative synthetic workflow for (4-Formylthiophen-2-yl)boronic acid.

Step-by-Step Methodology:

-

Protection of the Formyl Group: 4-Bromo-2-thiophenecarboxaldehyde is reacted with a suitable diol, such as ethylene glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent like toluene with azeotropic removal of water to form the corresponding acetal. This protective step is crucial to prevent the highly nucleophilic organolithium reagent from attacking the formyl carbonyl group in the subsequent step.

-

Lithium-Halogen Exchange: The protected 4-bromo-2-thienyl acetal is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., nitrogen or argon). A solution of an organolithium reagent, most commonly n-butyllithium (n-BuLi), is then added dropwise. The n-BuLi undergoes a rapid lithium-halogen exchange with the bromine atom at the 4-position of the thiophene ring, generating a highly reactive 4-lithiothiophene intermediate.

-

Borylation: A trialkyl borate, such as triisopropyl borate, is added to the solution of the organolithium intermediate at -78 °C. The borate ester acts as an electrophile, and the nucleophilic carbon of the lithiated thiophene attacks the boron atom. The reaction mixture is then allowed to warm to room temperature.

-

Hydrolysis: The resulting boronic ester is hydrolyzed by the addition of an aqueous acid, such as dilute hydrochloric acid. This step cleaves the boronic ester and simultaneously removes the acetal protecting group, regenerating the formyl functionality.

-

Isolation and Purification: The product, (4-Formylthiophen-2-yl)boronic acid, can be isolated by extraction and purified by recrystallization or column chromatography to yield the final product.

Spectroscopic Characterization

The structural elucidation of (4-Formylthiophen-2-yl)boronic acid is routinely achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment of the protons on the thiophene ring and the formyl group. Based on the analysis of similar structures, the following characteristic chemical shifts (δ) in ppm are expected (typically recorded in DMSO-d₆):

-

Aldehyde Proton (-CHO): A singlet in the region of 9.5-10.0 ppm.

-

Thiophene Ring Protons: Two doublets in the aromatic region (7.0-8.5 ppm), corresponding to the two protons on the thiophene ring. The coupling constants (J-values) will be indicative of their relative positions.

-

Boronic Acid Protons (-B(OH)₂): A broad singlet that can appear over a wide range, often downfield, and its position can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. Expected chemical shifts are:

-

Aldehyde Carbonyl Carbon (-CHO): A signal in the downfield region, typically around 180-195 ppm.

-

Thiophene Ring Carbons: Four signals in the aromatic region (approximately 120-150 ppm). The carbon attached to the boron atom may exhibit a broader signal due to quadrupolar relaxation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

-

O-H Stretching (Boronic Acid): A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[6]

-

C-H Stretching (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The aldehydic C-H stretch is expected to show one or two bands of moderate intensity in the region of 2700-2900 cm⁻¹.[7]

-

C=O Stretching (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹ is indicative of the carbonyl group of the formyl moiety.[7]

-

C=C Stretching (Thiophene Ring): Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.[8]

-

B-O Stretching (Boronic Acid): A strong band in the region of 1300-1400 cm⁻¹ is characteristic of the B-O bond.[5]

-

C-S Stretching (Thiophene Ring): Vibrations associated with the C-S bond in the thiophene ring can be found in the fingerprint region.[8]

Applications in Organic Synthesis

The synthetic utility of (4-Formylthiophen-2-yl)boronic acid primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many biologically active molecules and functional materials.[5][9]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, (4-Formylthiophen-2-yl)boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Suzuki-Miyaura Coupling

This protocol provides a general framework for the coupling of (4-Formylthiophen-2-yl)boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

(4-Formylthiophen-2-yl)boronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane, DMF)

Procedure:

-

To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the aryl bromide, (4-Formylthiophen-2-yl)boronic acid, and the base.

-

The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

The solvent and the palladium catalyst are added under the inert atmosphere.

-

The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The thiophene moiety is a common scaffold in many pharmaceuticals due to its bioisosteric relationship with the benzene ring and its ability to engage in various biological interactions. The presence of the formyl and boronic acid groups on the thiophene ring of (4-Formylthiophen-2-yl)boronic acid provides two distinct points for diversification, making it an invaluable tool in the synthesis of compound libraries for drug discovery.[7][9]

-

Synthesis of Kinase Inhibitors: The biaryl structures readily synthesized via Suzuki-Miyaura coupling are core components of many kinase inhibitors used in oncology.

-

Development of Novel Antibacterials and Antivirals: The thiophene nucleus is present in several antibacterial and antiviral agents. (4-Formylthiophen-2-yl)boronic acid can be used to introduce this key heterocycle into more complex molecular architectures.[9]

-

Probing Structure-Activity Relationships (SAR): The ease of modification of both the formyl and boronic acid groups allows for systematic changes to a lead compound, enabling a thorough exploration of the SAR.

Applications in Materials Science

The electron-rich nature of the thiophene ring makes it a desirable component in organic electronic materials. (4-Formylthiophen-2-yl)boronic acid serves as a monomer or building block for the synthesis of conjugated polymers and oligomers with potential applications in:

-

Organic Light-Emitting Diodes (OLEDs): Thiophene-containing polymers can be used as emissive or charge-transporting layers in OLEDs.

-

Organic Photovoltaics (OPVs): The tunable electronic properties of thiophene-based polymers make them suitable for use as donor materials in bulk heterojunction solar cells.[4]

-

Organic Field-Effect Transistors (OFETs): Polythiophenes are among the most studied classes of organic semiconductors for use in OFETs.[4]

Safety and Handling

(4-Formylthiophen-2-yl)boronic acid, like many chemical reagents, requires careful handling to ensure personal safety. It is important to consult the Safety Data Sheet (SDS) before use.[1][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, often under an inert atmosphere to prevent degradation.

-

In case of contact: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

Conclusion

(4-Formylthiophen-2-yl)boronic acid is a highly valuable and versatile building block in modern organic synthesis. Its ability to participate in robust and reliable carbon-carbon bond-forming reactions, coupled with the presence of a modifiable formyl group, makes it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower scientists to leverage its full potential in the creation of novel and functional molecules.

References

- Wiley-VCH. (2007).

- Royal Society of Chemistry. (2018). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes.

- Organic Syntheses. Boric acid.

- ResearchGate.

- MDPI. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions.

- ResearchGate. Selected bioactive compounds containing boronic acid motif.

- PMC - PubMed Central. (2020).

- ResearchGate. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules?.

- BLD Pharm. 1186026-19-6|(4-Formylthiophen-2-yl)boronic acid.

- Vulcanchem. (4-(o-Tolyl)thiophen-2-yl)boronic acid.

- PubChem. 2-Formylthiophene-4-boronic acid.

- Wiley-VCH. (2002). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.

- ChemicalBook. 5-Formyl-2-thiopheneboronic acid(4347-33-5) 1H NMR spectrum.

- ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).

- VTechWorks. (2010).

- MDPI. (2019).

- ejournal.upi.edu. (2019).

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- ResearchG

- ResearchGate. (2018). A combined experimental and theoretical investigation of 2-Thienylboronic acid: Conformational search, molecular structure, NBO, NLO and FT-IR, FT-Raman, NMR and UV spectral analysis.

- ResearchGate. (2009). Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics.

- PubMed. (2016).

- Fisher Scientific. (2010).

- TCI Chemicals. (2025).

- Sigma-Aldrich. (2024).

- Organic Synthesis. Suzuki-Miyaura Coupling.

- IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1186026-19-6|(4-Formylthiophen-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. (4-(o-Tolyl)thiophen-2-yl)boronic acid () for sale [vulcanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of (4-Formylthiophen-2-yl)boronic acid

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of (4-Formylthiophen-2-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is a multi-step process commencing with the commercially available 4-bromo-2-thiophenecarboxaldehyde. The protocol emphasizes robust and scalable reactions, including the critical protection of the aldehyde functionality as a 1,3-dioxolane, a low-temperature halogen-metal exchange followed by borylation, and subsequent deprotection and purification. This document is intended for researchers, chemists, and professionals in drug development, offering not just a procedural outline but also the underlying chemical principles and strategic considerations for each step, ensuring both reproducibility and a deep understanding of the synthesis.

Introduction: The Significance of (4-Formylthiophen-2-yl)boronic acid

(4-Formylthiophen-2-yl)boronic acid is a bifunctional reagent of significant interest in organic synthesis. Its structure incorporates a thiophene ring, a common scaffold in pharmacologically active compounds, a formyl group that can undergo a wide array of subsequent chemical transformations, and a boronic acid moiety, which is a cornerstone functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] This unique combination of reactive sites makes it an invaluable intermediate for the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals and organic electronic materials.

The strategic importance of this molecule lies in its ability to be sequentially or orthogonally functionalized. The boronic acid can be used to form a carbon-carbon bond with an aryl or heteroaryl halide, while the aldehyde remains available for reactions such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. This versatility allows for the rapid generation of molecular diversity from a single, advanced intermediate.

Overall Synthetic Strategy

The synthesis of (4-Formylthiophen-2-yl)boronic acid from 4-bromo-2-thiophenecarboxaldehyde is a well-established process that can be broken down into four principal stages:

-

Protection of the Formyl Group: The aldehyde functionality is highly reactive towards the organolithium reagents used in the subsequent borylation step. Therefore, it must be temporarily masked with a protecting group. An acetal, specifically a 1,3-dioxolane, is an ideal choice due to its ease of formation and removal, and its stability under the strongly basic conditions of the lithiation reaction.[4][5]

-

Halogen-Metal Exchange and Borylation: This is the key bond-forming sequence where the bromine atom at the 2-position of the thiophene ring is exchanged for a lithium atom using an organolithium reagent such as n-butyllithium (n-BuLi). This reaction is performed at very low temperatures to prevent side reactions. The resulting highly reactive aryllithium intermediate is then immediately "quenched" with a trialkyl borate, such as triisopropyl borate, to form a boronate ester.[6]

-

Hydrolysis to the Boronic Acid and Deprotection: The boronate ester is hydrolyzed to the desired boronic acid under acidic conditions. Conveniently, the same acidic workup also cleaves the acetal protecting group, regenerating the formyl functionality.

-

Purification: Boronic acids can be challenging to purify via standard chromatographic methods.[1] A highly effective method for the purification of (4-Formylthiophen-2-yl)boronic acid is an acid-base extraction, which leverages the acidic nature of the boronic acid group to separate it from non-acidic organic impurities.[6][7]

The overall workflow is depicted in the diagram below:

Caption: Overall workflow for the synthesis of (4-Formylthiophen-2-yl)boronic acid.

Detailed Experimental Protocols

Safety Precaution: Organolithium reagents such as n-butyllithium are extremely pyrophoric and react violently with water. All reactions involving n-BuLi must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment.

Step 1: Protection of 4-Bromo-2-thiophenecarboxaldehyde

Reaction: Formation of 4-bromo-2-(1,3-dioxolan-2-yl)thiophene.

Rationale: The aldehyde must be protected to prevent its reaction with n-BuLi in the next step. Ethylene glycol forms a stable five-membered cyclic acetal in the presence of an acid catalyst. p-Toluenesulfonic acid (p-TsOH) is a common and effective catalyst for this transformation. The reaction is driven to completion by removing the water formed as a byproduct, typically using a Dean-Stark apparatus.

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (Equivalents) | Amount |

| 4-Bromo-2-thiophenecarboxaldehyde | 191.05 | 1.0 | 10.0 g |

| Ethylene Glycol | 62.07 | 1.5 | 4.87 mL |

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.05 | 0.50 g |

| Toluene | - | - | 100 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-bromo-2-thiophenecarboxaldehyde (10.0 g, 52.3 mmol), toluene (100 mL), ethylene glycol (4.87 mL, 78.5 mmol), and p-toluenesulfonic acid monohydrate (0.50 g, 2.6 mmol).[4]

-

Heat the mixture to reflux and stir vigorously. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing for 3-4 hours, or until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude protected aldehyde, 4-bromo-2-(1,3-dioxolan-2-yl)thiophene, as an oil or low-melting solid. This product is often of sufficient purity to be carried forward to the next step without further purification.

Step 2 & 3: Lithiation, Borylation, and Deprotection

Reaction: Conversion of 4-bromo-2-(1,3-dioxolan-2-yl)thiophene to (4-Formylthiophen-2-yl)boronic acid.

Rationale: This one-pot procedure is the core of the synthesis. The halogen-metal exchange is highly efficient at low temperatures (-78 °C, typically achieved with a dry ice/acetone bath). The low temperature is crucial to prevent side reactions, such as the deprotonation of the thiophene ring by the newly formed aryllithium species.[8] The aryllithium intermediate is a powerful nucleophile and readily attacks the electrophilic boron atom of the triisopropyl borate. The resulting boronate ester is then hydrolyzed upon quenching the reaction with aqueous acid. The acidic workup also serves to remove the acetal protecting group.[9]

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (Equivalents) | Amount |

| 4-Bromo-2-(1,3-dioxolan-2-yl)thiophene | 235.11 | 1.0 | (Assumed from Step 1) |

| Anhydrous Tetrahydrofuran (THF) | - | - | 150 mL |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 | 23.0 mL |

| Triisopropyl borate | 188.08 | 1.2 | 14.8 mL |

| 1 M Hydrochloric Acid (HCl) | - | - | ~100 mL |

Procedure:

-

Transfer the crude 4-bromo-2-(1,3-dioxolan-2-yl)thiophene from Step 1 into a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Dissolve the starting material in 150 mL of anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 23.0 mL, 57.5 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 45 minutes.

-

While maintaining the temperature at -78 °C, add triisopropyl borate (14.8 mL, 62.8 mmol) dropwise over 15 minutes.

-

Stir the reaction at -78 °C for an additional 1 hour, then allow it to slowly warm to room temperature overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of 1 M HCl (100 mL).

-

Stir the biphasic mixture vigorously at room temperature for 1 hour to ensure complete hydrolysis of the boronate ester and the acetal.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL).

-

Combine all organic layers and proceed directly to the purification step.

Step 4: Purification by Acid-Base Extraction

Rationale: This purification technique exploits the acidic nature of the boronic acid. By converting the boronic acid to its water-soluble boronate salt with a base, neutral organic impurities can be washed away with an organic solvent. The aqueous layer containing the pure boronate salt is then re-acidified to precipitate the pure boronic acid.[6][7]

Procedure:

-

Combine the organic extracts from the previous step and extract the product into a basic aqueous solution by washing with 1 M sodium hydroxide (NaOH) solution (3 x 50 mL).

-

Combine the aqueous (basic) layers in a beaker and wash with ethyl acetate (50 mL) to remove any remaining neutral impurities. Discard the organic wash.

-

Cool the aqueous layer in an ice bath and, while stirring, slowly acidify to a pH of ~2-3 by the dropwise addition of concentrated HCl. The (4-Formylthiophen-2-yl)boronic acid will precipitate as a solid.

-

Collect the solid by vacuum filtration, washing the filter cake with cold water (2 x 30 mL).

-

Dry the solid under vacuum to a constant weight to yield the pure (4-Formylthiophen-2-yl)boronic acid.

Reaction Mechanism

The core transformation of this synthesis is the lithiation-borylation sequence. The mechanism is a classic example of organometallic reactivity.

Caption: Simplified mechanism of the lithiation-borylation sequence.

-

Halogen-Metal Exchange: The carbon-bromine bond in the thiophene ring is polarized, with the carbon being electrophilic. The highly nucleophilic butyl group of n-BuLi attacks this carbon, leading to a four-centered transition state. This results in the formation of the aryllithium species and butyl bromide.

-

Borylation: The newly formed thiophenyllithium is a potent nucleophile. It attacks the electron-deficient boron atom of triisopropyl borate to form a tetracoordinate boronate "ate" complex.

-

Hydrolysis: Upon addition of aqueous acid, the boronate ester is hydrolyzed. The oxygen atoms of the isopropoxy groups are protonated, making them good leaving groups (isopropanol). They are sequentially replaced by hydroxyl groups from water to yield the final boronic acid.

Applications in Suzuki-Miyaura Cross-Coupling

(4-Formylthiophen-2-yl)boronic acid is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl compounds.[1][2][3] A typical reaction involves a palladium catalyst, a base, and an aryl or heteroaryl halide.

Representative Suzuki-Miyaura Coupling Protocol:

| Component | Role | Typical Molar Equivalents |

| (4-Formylthiophen-2-yl)boronic acid | Nucleophile | 1.2 - 1.5 |

| Aryl/Heteroaryl Halide | Electrophile | 1.0 |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.01 - 0.05 |

| Base (e.g., K₂CO₃, Cs₂CO₃) | Activator | 2.0 - 3.0 |

| Solvent | Reaction Medium | - |

The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle. The formyl group on the thiophene ring generally tolerates these reaction conditions, allowing for the synthesis of complex formyl-substituted biaryls.

Conclusion

The synthesis of (4-Formylthiophen-2-yl)boronic acid is a robust and reproducible process that provides access to a highly versatile synthetic intermediate. By understanding the rationale behind each step—from the necessity of aldehyde protection to the specific conditions of the low-temperature lithiation and the principles of acid-base purification—researchers can confidently and efficiently produce this valuable compound. The protocols and insights provided in this guide are designed to empower scientists in drug discovery and materials science to leverage this building block in the creation of novel and complex molecular entities.

References

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

National Institutes of Health (NIH). (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

Sigma-Aldrich. 4-Bromo-2-thiophenecarboxaldeh | 283452-25G. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

- Google Patents.

-

NROChemistry. (2021). Vilsmeier-Haack Reaction. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

WordPress.com. Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]

-

Reddit. (2017). Purification of boronic acids?. [Link]

- Google Patents. Synthesis method of 2-thiophenecarboxaldehyde.

-

National Institutes of Health (NIH). (2022). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. [Link]

-

ResearchGate. (2018). Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e).... [Link]

-

Growing Science. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]

-

Organic Syntheses. Bromoacetal. [Link]

-

ResearchGate. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]

-

Organic Chemistry Portal. Alcohol or phenol synthesis by acetal cleavage. [Link]

-

Semantic Scholar. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]

-

Khan Academy. Acetals as protecting groups and thioacetals. [Link]

-

Organic Process Research & Development. (2004). Optimization of Organolithium Reactions. [Link]

-

Khan Academy. Acetals as protecting groups and thioacetals (video). [Link]

-

ResearchGate. (2015). Which reagent will afford exclusive lithiation product of 2-(4-nitrophenyl)thiophene?. [Link]

-

ACS Publications. (1982). Lithiation reaction of 2,5-dibromothiophene. Carbon-13 NMR spectra of 3-substituted derivatives. [Link]

-

ResearchGate. (2015). How do I selectively exchange iodine with lithiate?. [Link]

-

ResearchGate. (1998). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]

-

Molbase. 4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Formylthiophen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for (4-Formylthiophen-2-yl)boronic acid. As a Senior Application Scientist, the following sections synthesize technical accuracy with field-proven insights, focusing on the causality behind experimental choices and ensuring a self-validating system for every described protocol.

Introduction: The Significance of Substituted Thiophene Boronic Acids

(4-Formylthiophen-2-yl)boronic acid, a member of the substituted thiophene boronic acid family, is a versatile building block in organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic boronic acid moiety and an electrophilic formyl group, makes it a valuable reagent in the construction of complex heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science, finding applications in the development of novel therapeutic agents and organic electronic materials. The precise characterization of this molecule is paramount for its effective utilization, ensuring reproducibility and the desired outcomes in synthetic endeavors. This guide will delve into the spectroscopic techniques used to elucidate the structure and purity of (4-Formylthiophen-2-yl)boronic acid, with a comparative analysis of its closely related isomer, (5-Formylthiophen-2-yl)boronic acid, to provide a thorough understanding of their spectral nuances.

PART 1: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule.

Data for (5-Formylthiophen-2-yl)boronic acid:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.88 | s | 1H | -CHO |

| 8.40 | s (br) | 2H | -B(OH)₂ |

| 7.85 | d | 1H | H-3 |

| 7.65 | d | 1H | H-4 |

Note: Spectra are typically recorded in DMSO-d₆. Chemical shifts can vary based on solvent and concentration.

Interpretation and Causality:

-

The downfield shift of the aldehydic proton (~9.88 ppm) is characteristic of a proton attached to a carbonyl carbon, which is strongly deshielded by the electronegative oxygen atom.

-

The broad singlet around 8.40 ppm is indicative of the two acidic protons of the boronic acid group. Their broadness is a result of chemical exchange with residual water in the deuterated solvent and quadrupole broadening from the adjacent boron atom.

-

The two doublets in the aromatic region correspond to the two protons on the thiophene ring. The coupling between them indicates their adjacent positions.

Predicted ¹H NMR Spectrum for (4-Formylthiophen-2-yl)boronic acid:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.9 - 10.0 | s | 1H | -CHO |

| ~8.5 | s (br) | 2H | -B(OH)₂ |

| ~8.0 - 8.2 | s | 1H | H-5 |

| ~7.8 - 8.0 | s | 1H | H-3 |

Reasoning for Prediction:

-

The aldehydic and boronic acid protons are expected to have similar chemical shifts to the 5-formyl isomer.

-

The key difference will be in the aromatic region. The protons at positions 3 and 5 are no longer adjacent and will therefore appear as singlets. Their precise chemical shifts will be influenced by the electronic effects of the adjacent substituents. The proton at H-5 is expected to be slightly more downfield due to the anisotropic effect of the neighboring formyl group.

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.

Data for (5-Formylthiophen-2-yl)boronic acid):

| Chemical Shift (ppm) | Assignment |

| ~185 | -CHO |

| ~150 | C-5 |

| ~145 | C-2 |

| ~138 | C-3 |

| ~128 | C-4 |

Interpretation and Causality:

-

The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield (~185 ppm).

-

The carbon atom attached to the electron-withdrawing boronic acid group (C-2) and the formyl group (C-5) are also shifted downfield.

Predicted ¹³C NMR Spectrum for (4-Formylthiophen-2-yl)boronic acid:

| Predicted Chemical Shift (ppm) | Assignment |

| ~185 | -CHO |

| ~148 | C-4 |

| ~147 | C-2 |

| ~135 | C-5 |

| ~130 | C-3 |

Reasoning for Prediction:

-

The aldehyde carbonyl carbon will remain in a similar region.

-

The positions of the substituted carbons (C-2 and C-4) will be significantly downfield. The relative positions of the unsubstituted carbons (C-3 and C-5) will be influenced by the combined electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Data for (5-Formylthiophen-2-yl)boronic acid:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-3100 (broad) | O-H stretch | Boronic acid |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1670 | C=O stretch | Aldehyde |

| ~1350 | B-O stretch | Boronic acid |

| ~1250 | C-O stretch | Boronic acid |

Interpretation and Causality:

-

The broad absorption in the high-frequency region is characteristic of the O-H stretching of the boronic acid group, with the broadening due to hydrogen bonding.

-

The sharp, strong peak around 1670 cm⁻¹ is a clear indicator of the carbonyl (C=O) group of the aldehyde.

-

The absorptions in the fingerprint region corresponding to B-O and C-O stretching further confirm the presence of the boronic acid moiety.

Predicted IR Spectrum for (4-Formylthiophen-2-yl)boronic acid:

The IR spectrum of the 4-formyl isomer is expected to be very similar to that of the 5-formyl isomer, as they possess the same functional groups. Minor shifts in the fingerprint region may occur due to the different substitution pattern, but the characteristic absorptions for the O-H, C=O, B-O, and C-O bonds will be present in similar regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Data for (5-Formylthiophen-2-yl)boronic acid:

-

Molecular Weight: 155.97 g/mol

-

Expected [M+H]⁺: 157.01

Interpretation and Causality:

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Boronic acids are known to readily dehydrate and form cyclic anhydrides (boroxines) under certain conditions, which may be observed in the mass spectrum at higher m/z values.

Predicted Mass Spectrum for (4-Formylthiophen-2-yl)boronic acid:

The mass spectrum of the 4-formyl isomer will exhibit the same molecular weight and molecular ion peak as the 5-formyl isomer, as they are constitutional isomers. The fragmentation pattern is also expected to be very similar, with initial loss of water and subsequent fragmentation of the thiophene ring.

PART 2: Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and are based on established best practices.

NMR Spectroscopy Protocol (¹H and ¹³C)

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (4-Formylthiophen-2-yl)boronic acid into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice for boronic acids due to its ability to dissolve the sample and the acidic protons).

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

For the ¹H spectrum, integrate the peaks to determine the relative number of protons.

-

IR Spectroscopy Protocol (ATR)

Caption: Workflow for ATR-IR data acquisition.

Detailed Steps:

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Wipe it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid (4-Formylthiophen-2-yl)boronic acid onto the center of the ATR crystal.

-

Lower the press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Post-Analysis:

-

Clean the ATR crystal thoroughly after the measurement.

-

Mass Spectrometry Protocol (LC-MS)

Caption: Workflow for LC-MS data acquisition.

Detailed Steps:

-

Sample Preparation:

-

Prepare a stock solution of (4-Formylthiophen-2-yl)boronic acid at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this solution to a final concentration of approximately 1-10 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

LC-MS Analysis:

-

Set up the Liquid Chromatography (LC) system with a suitable reverse-phase column (e.g., C18).

-

Use a mobile phase gradient of water and acetonitrile, both containing a small amount of an additive like formic acid (0.1%) to aid in ionization.

-

Set the Mass Spectrometer (MS) to operate in positive ion mode using Electrospray Ionization (ESI).

-

Inject the prepared sample.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

PART 3: Safety and Handling

Boronic acids are generally considered to be of low to moderate toxicity; however, appropriate safety precautions should always be taken.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling (4-Formylthiophen-2-yl)boronic acid.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Boronic acids can be sensitive to moisture and may form anhydrides upon storage.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While direct experimental spectroscopic data for (4-Formylthiophen-2-yl)boronic acid remains elusive in publicly accessible databases, a comprehensive understanding of its expected spectral characteristics can be achieved through a comparative analysis with its well-documented isomer, (5-Formylthiophen-2-yl)boronic acid. This guide provides a robust framework for the interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra, grounded in the fundamental principles of spectroscopy and the electronic nature of its constituent functional groups. The detailed experimental protocols and safety guidelines further equip researchers with the necessary tools for the safe and effective characterization of this important synthetic building block.

References

-

PubChem. 5-Formyl-2-thiopheneboronic acid. National Center for Biotechnology Information. [Link]

(4-Formylthiophen-2-yl)boronic acid stability and storage

An In-depth Technical Guide to the Stability and Storage of (5-Formylthiophen-2-yl)boronic Acid

Introduction

(5-Formylthiophen-2-yl)boronic acid (CAS 4347-33-5) is a pivotal bifunctional building block in modern organic synthesis and medicinal chemistry.[1] Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves to introduce the formyl-substituted thiophene moiety, a common scaffold in pharmaceuticals and advanced materials.[2][3] However, the very features that make boronic acids versatile reagents—namely, the electron-deficient boron center—also render them susceptible to degradation. Impurities arising from improper storage or handling can significantly impact reaction yields, reproducibility, and the purity of the final product.

This guide provides an in-depth analysis of the stability challenges associated with (5-Formylthiophen-2-yl)boronic acid. We will explore the primary degradation pathways, offer evidence-based protocols for optimal storage and handling, and detail analytical methodologies for assessing the compound's integrity. This document is intended for researchers, chemists, and drug development professionals who rely on the quality of this reagent for successful outcomes.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for its proper management.

| Property | Value | Reference |

| IUPAC Name | (5-Formylthiophen-2-yl)boronic acid | [1] |

| Synonyms | 5-Formyl-2-thiopheneboronic acid, 2-Formylthiophene-5-boronic acid | [1] |

| CAS Number | 4347-33-5 | [1] |

| Molecular Formula | C₅H₅BO₃S | [1] |

| Molecular Weight | 155.97 g/mol | [1] |

| Appearance | Typically an off-white to yellow or brown solid | [4] |

Core Stability Challenges: The Primary Degradation Pathways

The stability of (5-Formylthiophen-2-yl)boronic acid is primarily threatened by three chemical processes: protodeboronation, oxidation, and the formation of boroxine anhydrides. These pathways are often initiated or accelerated by exposure to moisture, air (oxygen), heat, and non-neutral pH conditions.

Protodeboronation: Cleavage of the Carbon-Boron Bond

Protodeboronation is a prevalent and often irreversible degradation reaction for arylboronic acids, resulting in the replacement of the C–B(OH)₂ bond with a C–H bond.[5] In this case, the product is thiophene-2-carbaldehyde, an impurity that can complicate subsequent reactions and purifications.

-

Causality: The reaction involves the protonolysis of the carbon-boron bond and can be catalyzed by both acids and bases.[5] In aqueous media, the reaction rate is highly dependent on pH.[6][7] For many arylboronic acids, stability is lowest under strongly acidic or basic conditions and greatest at neutral pH.[5] The presence of water, which can act as a proton source, is a critical factor.[6]

Oxidation: Degradation of the Boronyl and Formyl Groups

The boronic acid functional group is susceptible to oxidative cleavage, converting the compound to the corresponding alcohol (5-hydroxymethylthiophene-2-carbaldehyde) and boric acid.[7][8] This process is particularly relevant in biological contexts but can also occur during storage and handling in the presence of air or other oxidants.[8][9]

-

Causality: The empty p-orbital on the boron atom is prone to attack by nucleophilic oxygen species.[8] This is followed by a rearrangement where the thiophene ring migrates from the boron to the oxygen, leading to a labile borate ester that is rapidly hydrolyzed.[8] Furthermore, the aldehyde (formyl) group itself can be oxidized to a carboxylic acid, especially under harsh conditions, leading to (5-carboxythiophen-2-yl)boronic acid.

Boroxine Formation: Dehydration and Trimerization

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[7]

-

Causality: This is an equilibrium process. While the formation of the boroxine is often reversible upon exposure to water (e.g., during a reaction workup), its presence complicates the accurate weighing of the reagent, affecting stoichiometry.[7][10] Commercially available boronic acids often contain varying amounts of their corresponding boroxine.[10]

The interplay of these degradation pathways is visualized below.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy to mitigate degradation and ensure the long-term integrity of (5-Formylthiophen-2-yl)boronic acid.

Long-Term Storage

The primary objective of long-term storage is to create an environment that is cold, dry, and oxygen-free.

| Parameter | Recommendation | Rationale | Supporting Sources |

| Temperature | Store in a freezer (-20°C) or refrigerator (2-8°C). | Low temperatures slow the rate of all chemical degradation pathways. | [4][11][12] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidative degradation of the boronic acid and formyl groups. | [11][13] |

| Moisture | Keep in a tightly sealed container in a dry environment. | Minimizes water availability for protodeboronation and hydrolysis of boroxines. | [11][13] |

| Light | Protect from light. | Although a secondary concern, some related boronic acids are noted to be light-sensitive. | [14] |

| Container | Use a well-sealed vial or bottle, preferably with a PTFE-lined cap. | Prevents ingress of atmospheric moisture and oxygen. | [4][13] |

Experimental Handling Workflow

Proper handling during experimental setup is just as critical as long-term storage. The goal is to minimize the compound's exposure to the ambient atmosphere.

Step-by-Step Protocol for Handling:

-

Equilibration: Before opening, allow the sealed container of the boronic acid to warm to ambient temperature inside a desiccator. This crucial step prevents atmospheric moisture from condensing onto the cold solid.

-

Inert Atmosphere: If possible, perform all manipulations in a glovebox. Alternatively, use standard Schlenk techniques. Briefly flush the headspace of the container with a gentle stream of argon or nitrogen before removing the cap.

-

Weighing: Weigh the required amount of material quickly. Avoid leaving the container open to the air for extended periods.

-

Resealing: Immediately and tightly reseal the main container. For optimal long-term stability, backfill the headspace with inert gas before sealing.

-

Return to Storage: Promptly return the main container to its recommended cold storage conditions.[4][11]

Analytical Methods for Stability and Purity Assessment

Regularly assessing the purity of (5-Formylthiophen-2-yl)boronic acid, especially for older batches or those suspected of improper handling, is critical for reliable chemistry.

| Analytical Method | Purpose | Key Observations |

| ¹H NMR Spectroscopy | To identify and quantify major organic components and impurities. | - Appearance of signals for thiophene-2-carbaldehyde (protodeboronation product).[10]- Broadening of the B(OH)₂ proton signal.- Can be used to estimate the ratio of boronic acid to its boroxine anhydride.[10] |

| LC-MS | To separate the parent compound from impurities and confirm their identities by mass. | - Provides high-sensitivity detection of degradation products.[15][16]- A primary peak corresponding to the M+H⁺ or M-H⁻ of the boronic acid.- Secondary peaks corresponding to the masses of protodeboronated, oxidized, or boroxine-related species. |

| ¹¹B NMR Spectroscopy | To directly observe the boron environment. | - A characteristic chemical shift for the sp² boron of the boronic acid.- A different chemical shift for the sp² boron in the boroxine trimer.- A signal for the sp³ boron if a boronate ester or complex is formed.[6] |

General Protocol for Purity Assessment by LC-MS

This protocol provides a general workflow for analyzing the purity of (5-Formylthiophen-2-yl)boronic acid. Method optimization will be required based on the specific instrumentation available.

-

Sample Preparation:

-

Accurately prepare a stock solution of the boronic acid at ~1 mg/mL in a suitable solvent like acetonitrile or methanol.

-

Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically effective (e.g., Acquity BEH C18).[16]

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[16]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or neat acetonitrile.[16]

-

Gradient: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min for UHPLC systems.

-

Column Temperature: 25-40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes to ensure detection.

-

Data Acquisition: Full scan mode (e.g., m/z 50-500) to identify all components.

-

Expected Ions:

-

Parent (Positive): [M+H]⁺, [M+Na]⁺

-

Parent (Negative): [M-H]⁻, [M+HCOO]⁻

-

Protodeboronated Impurity: Thiophene-2-carbaldehyde (MW: 112.14)

-

Boroxine: Will likely dissociate/hydrolyze in the mobile phase but may be observable under specific conditions.

-

-

-

Data Analysis:

-

Integrate the peak area of the main compound and all impurity peaks from the UV or total ion chromatogram (TIC).

-

Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

Confirm the identity of impurity peaks by comparing their measured mass-to-charge ratios with the theoretical masses of potential degradation products.

-

Conclusion

(5-Formylthiophen-2-yl)boronic acid is an invaluable reagent whose utility is directly tied to its chemical purity. Its inherent susceptibility to protodeboronation, oxidation, and boroxine formation necessitates a rigorous and proactive approach to its storage and handling. By implementing the protocols outlined in this guide—principally, storage under cold, dry, and inert conditions and minimizing atmospheric exposure during use—researchers can significantly extend the shelf-life of this compound and ensure the integrity of their experimental work. Regular analytical verification by techniques such as LC-MS and NMR provides the ultimate quality control, safeguarding against the use of degraded material and promoting reproducible, high-quality scientific outcomes.

References

- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.

- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.

- Mao, J., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.

- Mao, J., et al. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.

- BenchChem (2025). A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives.

- BenchChem (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition.

- BenchChem (2025). What are the analytical methods for determining the purity of Boric acid - 10B?.

- Wikipedia. Protodeboronation.

- Kumar, A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.

- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Reddy, G. S., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.

- TCI Chemicals (2023). SAFETY DATA SHEET: 5-Formyl-2-thiopheneboronic Acid.

- Fisher Scientific (2024). SAFETY DATA SHEET: Boronic acid, (4-formylphenyl)-.

- NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Boronic Acids: Key Applications in Organic Synthesis.

- TCI Chemicals (2025). SAFETY DATA SHEET: (5-Formylthiophen-3-yl)boronic Acid.

- Sigma-Aldrich (2024). SAFETY DATA SHEET: (2-Formylphenyl)boronic acid.

- Burke, M. D., et al. (2012). Slow release of organoboronic acids in cross-coupling reactions. Google Patents.

- Ivanov, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.

- Organic Syntheses (2009). Working with Hazardous Chemicals.

- Ivanov, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. Journal of Pharmaceutical Sciences.

- Fisher Scientific (2010). SAFETY DATA SHEET: 2-Formylphenylboronic acid.

- Fisher Scientific (2010). SAFETY DATA SHEET: 4-Formylphenylboronic acid.

- D'hooghe, M., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry.

- Sigma-Aldrich (2025). SAFETY DATA SHEET: 4-(Diphenylamino)phenylboronic acid.

- Organic Syntheses. boric acid.

- Vulcanchem. (4-(o-Tolyl)thiophen-2-yl)boronic acid.

- BLD Pharm. 5-Formylthiophen-2-boronic acid.

- Wikipedia. Boronic acid.

- Liu, A., et al. (2020). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences.

- Alberti, A., et al. (1996). Oxidation of 3-hydroxythiophenes [thiophen-3(2H)-ones]: an EPR study of monomeric and dimeric intermediates. Journal of the Chemical Society, Perkin Transactions 2.

- PubChem. 2-Formylthiophene-4-boronic acid.

- PubChem. 5-Formyl-2-thiopheneboronic acid.

- da Silva, A. F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.

- Meudt, A., et al. (2002). Process for preparing highly pure formylphenylboronic acids. Google Patents.

- Baggott, J. E., et al. (2002). Oxidation of 10-formyltetrahydrofolate to 10-formyldihydrofolate by complex IV of rat mitochondria. Biochemical and Biophysical Research Communications.

- da Silva, A. F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.

- Tsan, M. F., et al. (1980). Oxidation of n-formyl methionyl chemotactic peptide by human neutrophils. Biochemical and Biophysical Research Communications.

- Sigma-Aldrich. 2-Formyl-3-thiopheneboronic acid.

Sources

- 1. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-Formyl-3-thiopheneboronic acid = 95 4347-31-3 [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 4347-33-5|5-Formylthiophen-2-boronic acid|BLD Pharm [bldpharm.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.fi [fishersci.fi]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Purity Analysis of (4-Formylthiophen-2-yl)boronic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Formylthiophen-2-yl)boronic acid is a pivotal intermediate in contemporary organic synthesis, particularly valued in the preparation of complex pharmaceutical agents and advanced materials. Its utility in high-stakes applications, such as Suzuki-Miyaura cross-coupling reactions, necessitates a stringent purity profile.[1][2] Impurities, even at trace levels, can detrimentally affect reaction yields, downstream purification efforts, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide presents a multi-faceted, robust analytical strategy for the comprehensive purity assessment of (4-Formylthiophen-2-yl)boronic acid, grounded in established scientific principles and regulatory expectations. We will explore chromatographic, spectroscopic, and titrimetric methods, explaining the causal logic behind procedural choices and providing validated, step-by-step protocols to ensure trustworthy and reproducible results.

Introduction: The Criticality of Purity for a Versatile Building Block

(4-Formylthiophen-2-yl)boronic acid, with its reactive formyl and boronic acid moieties on a thiophene scaffold, is a highly versatile synthetic building block.[1][2] However, the very features that make it valuable also render it susceptible to specific impurity profiles. The synthesis and storage of boronic acids can lead to the formation of various impurities, including:

-

Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from the synthetic route.

-

Degradation Products: Notably, the formation of boroxines (cyclic anhydrides) through intermolecular dehydration is a common issue for boronic acids. The presence of the aldehyde can also lead to oxidative or other degradation pathways.

-

Residual Solvents and Water: These can influence the compound's reactivity, stability, and accurate weighing for subsequent reactions.[3]

Adhering to the principles outlined by the International Council for Harmonisation (ICH) Q3A(R2) guidelines, which govern the control of impurities in new drug substances, is paramount.[4][5][6] These guidelines mandate the reporting, identification, and qualification of impurities above specific thresholds, making a robust analytical control strategy non-negotiable.[6][7][8]

A Multi-Modal Analytical Workflow

No single analytical technique can provide a complete purity profile. A holistic assessment is achieved by logically combining orthogonal methods, each interrogating different physicochemical properties of the analyte and its potential impurities.

Caption: Overall workflow for the comprehensive purity analysis of (4-Formylthiophen-2-yl)boronic acid.

Chromatographic Purity: Quantifying the Known and Unknown

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the assay (potency) and the profile of organic impurities.[9][10] A reversed-phase method is typically effective for separating the polar boronic acid from less polar impurities.

Rationale for Method Development

The choice of a C18 stationary phase provides a hydrophobic backbone for retaining the thiophene ring, while an acidic mobile phase (e.g., using formic or phosphoric acid) is crucial. This serves two purposes: it suppresses the ionization of the boronic acid's hydroxyl groups, leading to better peak shape, and it ensures the aldehyde group remains protonated and stable. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like boroxines or homocoupled by-products) are effectively resolved and eluted within a reasonable timeframe.[10]

Experimental Protocol: HPLC-UV/PDA

Objective: To determine the assay of (4-Formylthiophen-2-yl)boronic acid and quantify related organic impurities.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |